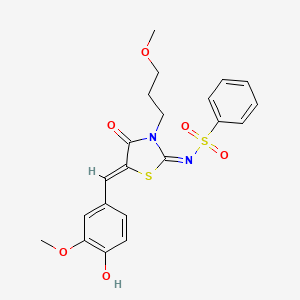
(E)-N-((Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(3-methoxypropyl)-4-oxothiazolidin-2-ylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The crystal structure of a similar compound has been analyzed using X-ray diffraction techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of its functional groups, and its melting point would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Photodynamic Therapy Application
One significant application of this compound is in the realm of photodynamic therapy (PDT), particularly in the treatment of cancer. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new benzenesulfonamide derivatives, emphasizing their utility in PDT for cancer treatment due to their high singlet oxygen quantum yield and favorable fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Spectroscopic and Photophysicochemical Properties
Another study by Öncül, Öztürk, and Pişkin (2022) focused on the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units. This research indicated the potential of these compounds as photosensitizer candidates in photodynamic therapy, highlighting their good solubility, favorable fluorescence, and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).
Synthesis and Characterization
Öncül, Öztürk, and Pişkin (2021) also contributed to the synthesis and characterization of similar compounds, elucidating their suitability for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
Research by Alyar et al. (2018) involved the synthesis of new Schiff bases from sulfamethoxazole and sulfisoxazole, exploring their antimicrobial activities. This study highlighted the potential of benzenesulfonamide derivatives in developing antimicrobial agents (Alyar et al., 2018).
Antifungal Screening
A study by Gupta and Halve (2015) on novel azetidin-2-ones, including benzenesulfonamide derivatives, revealed potent antifungal activity against specific fungi, suggesting their applicability in antifungal drug development (Gupta & Halve, 2015).
Bioactivity Studies
Gul et al. (2016) synthesized a series of benzenesulfonamides with varied substitutions, testing their cytotoxicity and carbonic anhydrase inhibitory effects. This research indicates the potential of these compounds in tumor-specificity and anti-tumor activity studies (Gul et al., 2016).
Anticancer Evaluation
Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their anticancer potential, indicating the significant role of benzenesulfonamide derivatives in developing anticancer agents (Deep et al., 2016).
Propriétés
IUPAC Name |
(NE)-N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-28-12-6-11-23-20(25)19(14-15-9-10-17(24)18(13-15)29-2)30-21(23)22-31(26,27)16-7-4-3-5-8-16/h3-5,7-10,13-14,24H,6,11-12H2,1-2H3/b19-14-,22-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPPYHKSLXFIOM-GKVQKNEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN\1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B2436867.png)
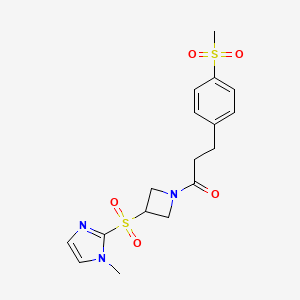
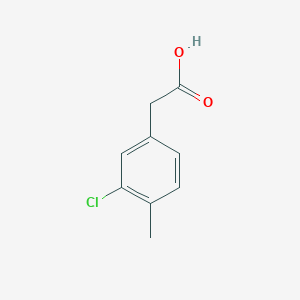
![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)
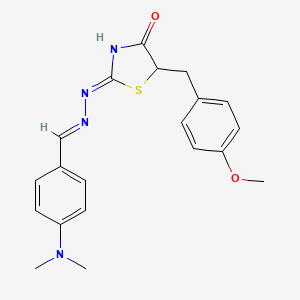
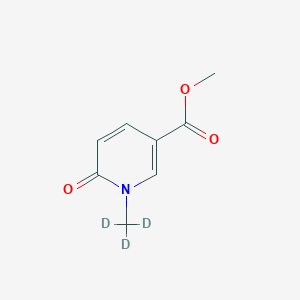
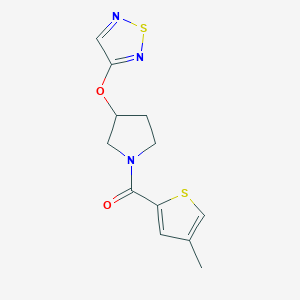
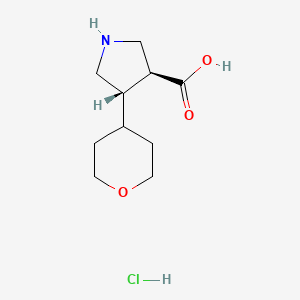
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)
![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)
![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)
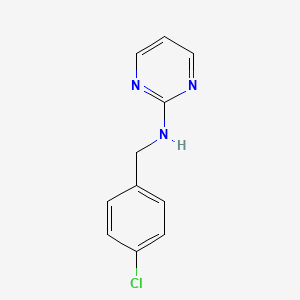
![Ethyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride](/img/structure/B2436889.png)
